4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)17-12-26-19(20-17)21-18(23)15-8-10-16(11-9-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNJWJLYKEHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. The dimethylsulfamoyl group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have shown significant effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study :
In a study published in a peer-reviewed journal, a series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against S. aureus, indicating potent antibacterial activity .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study :
A recent investigation into the anticancer effects of thiazole derivatives reported that compounds with similar structural motifs inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized cell viability assays and flow cytometry to assess apoptosis induction .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, inhibitors targeting the enzyme acetylcholinesterase have shown promise in treating neurodegenerative diseases.
Data Table: Enzyme Inhibition Activity
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key modifications among analogs include:
Sulfamoyl substituents :
- Dimethyl (target compound).
- Diethyl : 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide ().
- Bis(2-methoxyethyl) : 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ().
Thiazole ring substituents :
- 4-Methylphenyl (target compound).
- 4-Fluorophenyl : 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide ().
- 4-Nitrophenyl : 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ().
- Halogenated phenyls : N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ().
Backbone modifications :
- Replacement of thiazole with benzothiazole : 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ().
Table 1: Activity Comparison of Selected Analogs
Key Observations :
- Sulfamoyl bulkiness: Bis(2-methoxyethyl) derivatives (e.g., ) show reduced activity compared to simpler dimethyl or phenoxy analogs, possibly due to steric hindrance.
- Electron-withdrawing groups : Nitro () and fluoro () substituents may enhance binding through electronic effects but require balancing with solubility.
- Halogenated analogs : Dichlorophenyl-substituted compounds () are hypothesized to improve lipophilicity and membrane penetration.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonamide reagents. The general reaction scheme includes:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the dimethylsulfamoyl group via nucleophilic substitution.
Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including our compound of interest. The following table summarizes findings from various studies on the biological activity against different microbial strains:
The compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The antifungal activity was also notable against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated various thiazole derivatives for their antimicrobial activities. The results indicated that compounds with a dimethylsulfamoyl group showed enhanced inhibition against both bacterial and fungal strains compared to those lacking this functional group .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the thiazole ring and the introduction of sulfonamide groups significantly affect biological activity. Compounds similar in structure to our target compound have been noted to possess improved potency against resistant strains of bacteria .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves refluxing intermediates (e.g., substituted benzaldehydes or thiazole derivatives) with acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography (chloroform:methanol = 3:1) . Characterization requires 1H/13C NMR to confirm the dimethylsulfamoyl group’s integration and the thiazole ring’s substitution pattern. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while FT-IR validates sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
Basic: What are the primary biological targets or assays used to evaluate its activity?
Methodological Answer:
Initial screening often focuses on kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based assays (ATP concentration: 10 µM, compound tested at 0.1–100 µM) . For antimicrobial activity, MIC assays against S. aureus or E. coli (96-well plates, 24-hour incubation) are standard. Include positive controls (e.g., ciprofloxacin) and solvent blanks to mitigate false positives .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using:
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Dose-response curves (IC50 values with 95% confidence intervals) to assess potency consistency.
- Metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products .
Advanced: What computational strategies predict its reactivity or binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., with GROMACS) using crystal structures (PDB: 1M17 for kinases). Monitor RMSD to assess stability .
- ADMET Prediction: Tools like SwissADME evaluate logP (target: 2–5) and CYP450 interactions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Replace the 4-methylphenyl group on the thiazole with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess potency shifts .
- Sulfamoyl Group Variations: Compare dimethylsulfamoyl vs. cyclopropylsulfonamide to study steric effects on target binding .
- Bioisosteric Replacement: Substitute the benzamide with a pyridinecarboxamide to enhance solubility .
Advanced: What experimental protocols assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC-MS .
- Plasma Stability: Use human plasma (90% v/v, 37°C). Quench with acetonitrile, centrifuge, and quantify parent compound remaining .
- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor λmax shifts in UV-Vis spectra .
Advanced: How to optimize heterogeneous catalysis in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C, Ni, or zeolites for cross-coupling steps (e.g., Suzuki-Miyaura). Monitor yield via GC-MS .
- Solvent Optimization: Replace ethanol with PEG-400 to enhance recyclability.
- Continuous Flow Reactors: Use microfluidic systems to improve heat/mass transfer and reduce reaction time .
Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours.
- LC-MS/MS Quantification: Use deuterated internal standards (e.g., d4-benzamide) for accuracy. Calculate AUC, Cmax, and t1/2 .
- Tissue Distribution: Euthanize at 24 hours, homogenize organs, and extract compound with methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
